molecular formula C10H9F3N2O4 B1303842 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid CAS No. 37040-43-0

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid

Cat. No.: B1303842
CAS No.: 37040-43-0
M. Wt: 278.18 g/mol
InChI Key: FRTPACJKQFUDEY-UHFFFAOYSA-N
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Description

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid is an organic compound with the molecular formula C10H9F3N2O4 It is characterized by the presence of a nitro group, a trifluoromethyl group, and an anilino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid typically involves the following steps:

    Amination: The nitro compound is then subjected to a reduction process to convert the nitro group to an amino group. This can be done using reducing agents like iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting amine is then coupled with a propanoic acid derivative, such as acrylonitrile, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-[2-Amino-4-(trifluoromethyl)anilino]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and trifluoromethyl groups on biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid depends on its specific application. In general, the nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The anilino group can interact with various biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-[2-Nitro-4-(methyl)anilino]propanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-[2-Nitro-4-(chloro)anilino]propanoic acid: Contains a chloro group instead of a trifluoromethyl group.

    3-[2-Nitro-4-(bromo)anilino]propanoic acid: Contains a bromo group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid is an organic compound with a unique molecular structure that has garnered attention for its potential biological activities. This compound, with the chemical formula C10H9F3N2O4C_{10}H_9F_3N_2O_4 and CAS number 37040-43-0, is characterized by the presence of a trifluoromethyl group and a nitro group, which are known to influence biological interactions significantly.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Molecular Structure C10H9F3N2O4\text{Molecular Structure }\quad \text{C}_{10}\text{H}_9\text{F}_3\text{N}_2\text{O}_4

This compound features:

  • A trifluoromethyl group (CF3-CF_3), enhancing lipophilicity and potentially increasing biological activity.
  • A nitro group (NO2-NO_2), which can participate in various biochemical reactions.

Although specific mechanisms of action for this compound are not fully elucidated, its structural similarity to known inhibitors such as NTBC (a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase, HPPD) suggests potential inhibitory effects on similar enzymatic pathways. NTBC binds to the iron center of HPPD, forming a stable complex that prevents substrate interaction.

Antitumor Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antitumor activity. For instance, derivatives of nitroanilines have shown significant increases in life span in mouse models of cancer when modified with various substituents . The introduction of the trifluoromethyl group in specific positions has been correlated with improved potency against various cancer cell lines.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research into DPP-4 inhibitors has highlighted the importance of structural modifications in enhancing biological activity. The presence of halogen substituents, including trifluoromethyl groups, has been shown to improve binding affinity and inhibitory potency against DPP-4 . Given the structural features of this compound, it may also exhibit similar inhibitory properties.

Study on Trifluoromethyl Compounds

A comprehensive review on FDA-approved drugs containing trifluoromethyl groups revealed that these compounds often demonstrate increased biological activity due to their unique electronic properties. The study emphasized that the trifluoromethyl group enhances interaction with biological targets, leading to improved therapeutic outcomes .

In Vivo Studies

In vivo studies involving related compounds have shown promising results in terms of antitumor efficacy. For example, compounds structurally related to this compound were tested in mouse models, revealing significant tumor growth inhibition at specific dosages .

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Antitumor ActivityIncreased life span in mouse models
DPP-4 InhibitionEnhanced binding affinity
Enzymatic InhibitionPotential inhibition similar to NTBC

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O4/c11-10(12,13)6-1-2-7(8(5-6)15(18)19)14-4-3-9(16)17/h1-2,5,14H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPACJKQFUDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377413
Record name N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37040-43-0
Record name N-[2-Nitro-4-(trifluoromethyl)phenyl]-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60 g (0.27 mol) of 2-chloro-1-nitro-5-trifluoromethylbenzene, 50 g (0.56 mol) of β-alanine and 41 g (0.3 mol) of potassium carbonate were refluxed in a mixture of 300 ml of dimethylformamide and 50 ml of water for 6 h. The mixture was then poured into ice-water, the aqueous phase was acidified with hydrochloric acid, and the precipitate was filtered off with suction to yield 73 g (99%) of the product.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

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